PIK-75 was developed as part of a series of compounds aimed at selectively inhibiting specific isoforms of phosphoinositide 3-kinase. It is classified as a small molecule inhibitor with a chemical structure that allows it to bind selectively to the p110α subunit of the enzyme. The compound is identified by its CAS number 372196-77-5 and has an IC50 value of approximately 5.8 nM, indicating its potency against the target enzyme .
The development of nanosuspension formulations has also been explored to improve delivery efficiency and cytotoxicity in targeted anti-cancer therapies .
The molecular structure of PIK-75 can be described by its specific arrangement of atoms, which includes:
The three-dimensional conformation facilitates interactions with the p110α isoform, making it effective as an inhibitor.
PIK-75 primarily functions through competitive inhibition of phosphoinositide 3-kinase activity. The following reactions are noteworthy:
The mechanism by which PIK-75 exerts its effects involves several key processes:
PIK-75 exhibits several notable physical and chemical properties:
Additional analyses such as melting point determination, spectral analysis (NMR, IR), and chromatographic profiling are essential for characterizing these properties further.
PIK-75 has potential applications across various fields:
PIK-75 demonstrates exceptional selectivity for the p110α catalytic subunit of Class IA phosphatidylinositol 3-kinase (PI3K), with biochemical assays revealing half-maximal inhibitory concentrations (IC₅₀) of 5.8 nM against p110α. This potency is >200-fold higher than for the p110β isoform (IC₅₀ = 1.3 µM), and moderately selective over p110γ (IC₅₀ = 76 nM) and p110δ (IC₅₀ = 510 nM) [6] [9]. Structural biology studies attribute this selectivity to unique interactions with non-conserved residues in p110α’s ATP-binding cleft. Reciprocal mutagenesis experiments confirm that Ser773 in p110α (homologous to Asp780 in p110β) forms a critical hydrogen bond with the sulfonohydrazide group of PIK-75. Substitution of p110α-Ser773 with aspartic acid (S773D) reduces inhibitor affinity by 7.9-fold, while the converse mutation in p110β (D780S) enhances sensitivity by 3.7-fold [10]. Cellularly, PIK-75 (100–300 nM) suppresses Akt phosphorylation at Thr308/Ser473 in tumor cells, downstream of p110α, and reduces proinflammatory cytokine production (IL-1β, IL-6, IL-8) in epithelial models by blocking NF-κB activation [1] [5].
Beyond PI3Kα, PIK-75 potently inhibits DNA-dependent protein kinase (DNA-PK; IC₅₀ = 2 nM), a key enzyme in non-homologous end joining (NHEJ) DNA repair [6] [9]. This dual activity arises from structural mimicry: The bromo-imidazopyridine moiety of PIK-75 occupies the ATP-binding site of DNA-PK, while the sulfonohydrazide group anchors interactions unique to PI3Kα [9]. Functionally, this co-inhibition creates synthetic lethality in cancer cells. In mantle cell lymphoma (MCL) models with acquired venetoclax resistance, PIK-75 (IC₅₀ ~3–69 nM across cell lines) concurrently blocks PI3K-Akt survival signaling and DNA-PK-mediated repair, while suppressing Mcl-1 transcription via CDK9 inhibition. This multi-target action overcomes stromal-mediated drug resistance and synergizes with Bcl-2 inhibitors [2].
Comprehensive kinase profiling underscores PIK-75’s distinct selectivity pattern among Class I PI3Ks and related lipid kinases. As shown in Table 1, p110α is its primary target, with low-nanomolar potency. Notably, its activity against Class II/III PI3Ks (e.g., VPS34, IC₅₀ = 2.6 µM) and mTOR complexes is minimal (>1 µM), highlighting specificity within the phosphoinositide kinase family [6] [9] [10].
Table 1: Selectivity Profiling of PIK-75 Against Class I PI3K Isoforms and Related Kinases
Kinase Target | IC₅₀ (nM) | Selectivity Ratio (vs. p110α) |
---|---|---|
p110α (PI3Kα) | 5.8 | 1.0 |
DNA-PK | 2 | 0.3 |
p110γ (PI3Kγ) | 76 | 13.1 |
p110δ (PI3Kδ) | 510 | 87.9 |
p110β (PI3Kβ) | 1,300 | 224.1 |
mTORC1 | ~1,000 | >172 |
VPS34 | 2,600 | 448.3 |
PIK-75 exhibits a unique kinetic profile distinct from classical ATP-competitive PI3K inhibitors. Enzyme kinetic analyses reveal it is:
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7